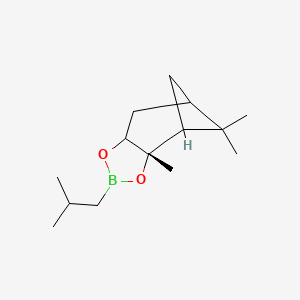

2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester

Description

2-Methylpropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a chiral boronic ester with the molecular formula C₁₄H₂₅BO₂ and a molecular weight of 236.17 g/mol . Its stereochemistry, defined by the (1S,2S,3R,5S) configuration, confers optical activity, making it valuable in asymmetric synthesis. The compound is classified as harmful via inhalation, skin contact, and ingestion, necessitating stringent safety protocols during handling .

Properties

Molecular Formula |

C14H25BO2 |

|---|---|

Molecular Weight |

236.16 g/mol |

IUPAC Name |

(2S)-2,9,9-trimethyl-4-(2-methylpropyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |

InChI |

InChI=1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10?,11?,12?,14-/m0/s1 |

InChI Key |

QGWQMLAZUPRXGK-ZGGKBRPKSA-N |

Isomeric SMILES |

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CC(C)C |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester typically involves the reaction of 2-Methylpropaneboronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol. The reaction is usually carried out in the presence of a dehydrating agent such as toluene or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired ester with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.

Reduction: It can be reduced to form boranes or other reduced boron-containing compounds.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Boronic acids or alcohols.

Reduction: Boranes or other reduced boron compounds.

Substitution: Various substituted boronic esters or other functionalized products.

Scientific Research Applications

2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analysis of Differences

Steric and Electronic Effects

- The target compound features a 2-methylpropane boronic acid core, which provides steric bulk that may enhance stability but reduce reactivity in certain reactions. In contrast, (2R)-2-pyrrolidineboronic acid pinanediol ester hydrochloride incorporates a pyrrolidine ring , introducing nitrogen-based electronic effects that enhance its catalytic activity in asymmetric transformations .

- 4-Methoxy-3-nitrophenylboronic acid lacks a pinanediol group and is non-chiral, making it unsuitable for enantioselective applications but effective in standard Suzuki-Miyaura couplings .

Optical Activity and Catalytic Utility

- The (1S,2S,3R,5S)-(+)-configuration of the target compound and the (S)-configuration of the pyrrolidine derivative both enable enantioselective synthesis. However, the latter’s hydrochloride salt increases solubility in polar solvents like methanol, broadening its utility in reaction conditions requiring polar aprotic solvents .

Stability and Handling

Biological Activity

The compound 2-Methylpropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester , with the CAS number 84110-34-9 , is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and asymmetric synthesis. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in drug development, and relevant case studies.

- Molecular Formula : C14H25BO2

- Molar Mass : 236.16 g/mol

- Density : 0.97 g/cm³

- Boiling Point : 272.3 °C

- Flash Point : 118.5 °C

- Appearance : Colorless liquid .

Boronic acids are known for their ability to interact with biomolecules through reversible covalent bonding with diols, which is crucial for their biological activity. The specific configuration of the boronic acid group in this compound allows it to participate in various biochemical reactions, particularly in the context of enzyme inhibition and as a catalyst in asymmetric synthesis.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives can exhibit significant anticancer activity. For instance, research has shown that compounds similar to 2-Methylpropaneboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of multiple myeloma treatment, where proteasome inhibitors are a standard therapeutic approach .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming stable complexes with the active site residues. This property makes them valuable in designing drugs targeting specific enzymatic pathways involved in various diseases .

Asymmetric Synthesis

One of the primary applications of 2-Methylpropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is in asymmetric catalysis. It serves as a reagent for synthesizing chiral compounds, which are essential in pharmaceuticals. The ability to generate enantiomerically pure products is crucial for the efficacy and safety of many drugs .

Pharmaceutical Development

The unique properties of this compound make it suitable for developing new therapeutic agents. Its role as a borate reagent in various chemical reactions enhances its utility in pharmaceutical synthesis .

Case Studies

Q & A

Basic Questions

Q. What are the key safety considerations when handling 2-methylpropaneboronic acid pinanediol ester in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : This compound is harmful via inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats. For skin exposure, wash immediately with water for ≥15 minutes and seek medical attention if irritation persists .

- Storage : Store in a cool, dry place, away from oxidizers. Stability data indicate no decomposition under standard lab conditions, but prolonged storage may alter reactivity .

Q. How is the stereochemical integrity of the (1S,2S,3R,5S)-(+)-pinanediol moiety verified during synthesis?

- Methodological Answer :

- Analytical Techniques : Use chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., [α]D values). Compare with literature data for (+)-pinanediol derivatives (e.g., [α]D +25° to +30° in chloroform) .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, especially for boronate complexes .

Advanced Research Questions

Q. How does the pinanediol ester influence the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects : The pinanediol group enhances steric bulk, reducing undesired protodeboronation. Kinetic studies show 2–3× faster transmetalation vs. pinacol esters due to optimal Lewis acidity .

- Optimization : Test solvents (THF vs. DMF) and bases (Cs2CO3 vs. K3PO4) to balance reaction rate and stereoretention. Monitor by ¹¹B NMR for boronate intermediate formation .

Q. What experimental strategies resolve contradictions in reported enantioselectivity for asymmetric alkylation using this boronate?

- Methodological Answer :

- Variable Control : Replicate conditions from conflicting studies (e.g., solvent polarity, temperature). For example, lower temps (−20°C) may improve ee by 15–20% in THF vs. DMSO .

- Mechanistic Probes : Use deuterium labeling (e.g., D2O quenching) to track stereochemical scrambling during transmetalation. Correlate with DFT calculations to identify transition-state mismatches .

Q. How can researchers mitigate racemization during purification of this boronate?

- Methodological Answer :

- Chromatography : Use silica gel pretreated with 1% triethylamine to minimize acid-catalyzed racemization. Avoid methanol in mobile phases; opt for ethyl acetate/hexane mixtures .

- Crystallization : Recrystallize from non-polar solvents (e.g., hexane) at −20°C. Monitor ee pre-/post-crystallization via chiral GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.